Cas no 1214337-05-9 (Methyl 6-chloro-5-fluoropicolinate)

Methyl 6-chloro-5-fluoropicolinate is a fluorinated pyridine derivative commonly used as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure, featuring both chloro and fluoro substituents on the pyridine ring, enhances reactivity and selectivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl ester group provides a versatile handle for further functionalization, including hydrolysis or transesterification. This compound is particularly valuable in the development of active ingredients requiring precise halogenation patterns. High purity grades ensure consistent performance in sensitive applications. Its stability under standard storage conditions makes it a reliable reagent for industrial and research use.
Methyl 6-chloro-5-fluoropicolinate structure
1214337-05-9 structure
Product Name:Methyl 6-chloro-5-fluoropicolinate
CAS No:1214337-05-9
MF:C7H5ClFNO2
MW:189.571504354477
MDL:MFCD14698137
CID:1095166
PubChem ID:46311229
Update Time:2025-06-13

Methyl 6-chloro-5-fluoropicolinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-chloro-5-fluoropicolinate
    • methyl 6-chloro-5-fluoropyridine-2-carboxylate
    • LZGCVVSRZHFYPF-UHFFFAOYSA-N
    • FCH1180145
    • AK150316
    • AX8287483
    • 2-Pyridinecarboxylic acid, 6-chloro-5-fluoro-, methyl ester
    • DS-9259
    • Methyl6-chloro-5-fluoropicolinate
    • SCHEMBL2593348
    • CS-0150753
    • 1214337-05-9
    • SY121420
    • methyl 6-chloro-5-fluoro-pyridine-2-carboxylate
    • MFCD14698137
    • SB74820
    • AKOS022189780
    • MDL: MFCD14698137
    • Inchi: 1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3
    • InChI Key: LZGCVVSRZHFYPF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(C(=O)OC)=N1)F

Computed Properties

  • Exact Mass: 188.99900
  • Monoisotopic Mass: 188.9992843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2
  • XLogP3: 2.1

Experimental Properties

  • PSA: 39.19000
  • LogP: 1.66070

Methyl 6-chloro-5-fluoropicolinate Pricemore >>

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Additional information on Methyl 6-chloro-5-fluoropicolinate

Methyl 6-chloro-5-fluoropicolinate (CAS No. 1214337-05-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 6-chloro-5-fluoropicolinate (CAS No. 1214337-05-9) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural features, has garnered considerable attention in recent years due to its pivotal role in the development of novel therapeutic agents. The presence of both chloro and fluoro substituents on the picolinic acid backbone imparts distinct reactivity, making it an invaluable building block for synthetic chemists.

The chemical structure of Methyl 6-chloro-5-fluoropicolinate consists of a pyridine ring substituted with a methyl ester group at the 3-position, a chloro group at the 6-position, and a fluoro group at the 5-position. This arrangement not only enhances its compatibility with various synthetic methodologies but also opens up numerous possibilities for further functionalization. The compound's stability under a range of reaction conditions further underscores its utility in complex synthetic pathways.

In recent years, Methyl 6-chloro-5-fluoropicolinate has been extensively utilized in the synthesis of bioactive molecules targeting diverse therapeutic areas. One notable application lies in the development of antimicrobial agents. The fluoro substituent, known for its ability to enhance metabolic stability and binding affinity, has been particularly instrumental in designing compounds with improved pharmacokinetic profiles. For instance, derivatives of Methyl 6-chloro-5-fluoropicolinate have shown promising activity against Gram-negative bacteria, addressing a critical unmet need in antibiotic therapy.

The pharmaceutical industry has also leveraged Methyl 6-chloro-5-fluoropicolinate in the creation of anticancer agents. The chloro group at the 6-position provides a handle for further derivatization, enabling the construction of molecules that interact with key enzymes involved in cancer cell proliferation. Recent studies have highlighted the potential of Methyl 6-chloro-5-fluoropicolinate-based scaffolds in inhibiting tyrosine kinases, which are aberrantly activated in many types of cancer. These findings have spurred further research into optimizing such derivatives for clinical applications.

Beyond antimicrobial and anticancer applications, Methyl 6-chloro-5-fluoropicolinate has found utility in the development of central nervous system (CNS) therapeutics. The combination of chloro and fluoro groups facilitates the design of compounds that can cross the blood-brain barrier, a critical requirement for effective CNS drugs. Preliminary studies have demonstrated that certain derivatives derived from Methyl 6-chloro-5-fluoropicolinate exhibit potential as neuroprotective agents, offering hope for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The synthetic methodologies employed in the preparation of Methyl 6-chloro-5-fluoropicolinate are equally noteworthy. Traditional approaches often involve multi-step reactions starting from readily available picolinic acid derivatives. However, recent advancements have introduced more efficient and sustainable synthetic routes. For example, catalytic fluorination techniques have enabled the introduction of fluorine atoms with higher selectivity and yield, reducing waste generation and improving overall process economics.

The role of computational chemistry in optimizing synthetic pathways for Methyl 6-chloro-5-fluoropicolinate cannot be overstated. Molecular modeling studies have provided valuable insights into reaction mechanisms and intermediates, allowing chemists to design experiments with greater precision. Additionally, high-throughput screening techniques have accelerated the discovery process by rapidly evaluating large libraries of compounds derived from Methyl 6-chloro-5-fluoropicolinate, identifying lead candidates with desired biological activities.

Economic considerations also play a crucial role in the industrial production of Methyl 6-chloro-5-fluoropicolinate. The demand for this intermediate has driven innovation in cost-effective manufacturing processes. Continuous flow chemistry, for instance, has emerged as a powerful tool for producing Methyl 6-chloro-5-fluoropicolinate efficiently on an industrial scale while minimizing energy consumption and improving product purity.

The environmental impact of synthesizing Methyl 6-chloro-5-fluoropicolinate is another area receiving increasing attention. Green chemistry principles have guided efforts to develop more sustainable synthetic routes that reduce hazardous waste and minimize solvent use. For example, solvent-free reactions and biocatalytic transformations have been explored as alternatives to traditional methods, aligning with global efforts to promote eco-friendly chemical manufacturing.

In conclusion, Methyl 6-chloro-5-fluoropicolinate(CAS No. 1214337-05-9) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing novel therapeutic agents across various therapeutic areas. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to remain at the forefront of pharmaceutical innovation.

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